2-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
The compound “2-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine class . This class of compounds is known for its diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines involves PIFA-mediated intramolecular annulation via a direct metal-free oxidative N-N bond formation . This process results in high yields and short reaction times .
Chemical Reactions Analysis
The IR absorption spectra of related compounds show two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of these compounds shows two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .
Scientific Research Applications
- Compound Description : The compound has been identified as a selective nonpeptide neurotensin receptor type 2 (NTS2) modulator .
- Research Findings : Studies have suggested that the target compounds, including our compound of interest, exhibit antifungal properties .
- Research Context : Computational methods, FT-IR, NMR, and UV-Vis spectral studies have been employed to understand the compound’s behavior .
Neurotensin Receptor Modulation
Antifungal Activity
Computational Studies and Spectroscopic Characterization
Crystal Structure and Anti-Lung Cancer Activity
Safety and Hazards
Future Directions
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has profound importance in drug design, discovery, and development . Future research will likely focus on the rational design and development of new target-oriented 1,2,4-triazolo[1,5-a]pyrimidine-based drugs for the treatment of multifunctional diseases .
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been studied extensively in medicinal chemistry . They have found applications in several biological and medical fields, suggesting a wide range of potential targets .
Mode of Action
It’s worth noting that similar compounds have been used as electron-transporting units in the design and synthesis of donor-acceptor (d-a) emitters . These compounds have been shown to be thermally stable with high photoluminescence quantum yields .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of organic light-emitting diodes (oleds), suggesting their involvement in electron-transporting pathways .
Pharmacokinetics
Compounds with similar structures have been noted for their favorable pharmacokinetic properties .
Result of Action
Similar compounds have been used in the fabrication of oleds, achieving high external quantum efficiency (eqe) .
Action Environment
Similar compounds have been demonstrated to be thermally stable, suggesting that they may be resistant to environmental changes .
properties
IUPAC Name |
2-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN6O2/c1-15-21(24(33)29-18-7-3-4-9-20(18)34-2)22(19-8-5-6-14-27-19)32-25(28-15)30-23(31-32)16-10-12-17(26)13-11-16/h3-14,22H,1-2H3,(H,29,33)(H,28,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKWOLWNECVTIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)F)N1)C4=CC=CC=N4)C(=O)NC5=CC=CC=C5OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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